6-Bromo-2,4-fifluoro-3-formylphenylboronic acid
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Overview
Description
6-Bromo-2,4-fifluoro-3-formylphenylboronic acid is a boronic acid derivative with the molecular formula C7H4BBrF2O3 and a molecular weight of 264.82 g/mol . This compound is characterized by the presence of bromine, fluorine, and formyl groups attached to a phenyl ring, along with a boronic acid functional group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,4-fifluoro-3-formylphenylboronic acid typically involves the bromination and fluorination of a phenylboronic acid precursor. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pressure to achieve the desired substitution on the phenyl ring . The formyl group is introduced through formylation reactions, which may involve reagents such as formic acid or formyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,4-fifluoro-3-formylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted phenylboronic acids, alcohols, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-2,4-fifluoro-3-formylphenylboronic acid has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Bromo-2,4-fifluoro-3-formylphenylboronic acid involves its interaction with molecular targets through the boronic acid functional group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The pathways involved include the inhibition of proteases and other enzymes that play critical roles in biological processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoro-3-formylphenylboronic acid: Similar structure but lacks the bromine atom.
6-Bromo-2,4-difluoro-3-formylphenylboronic acid pinacol ester: A derivative with a pinacol ester group instead of the boronic acid group.
Uniqueness
6-Bromo-2,4-fifluoro-3-formylphenylboronic acid is unique due to the combination of bromine, fluorine, and formyl groups on the phenyl ring, which imparts specific reactivity and properties. This makes it particularly useful in certain synthetic applications and research contexts where these functional groups are advantageous .
Properties
IUPAC Name |
(6-bromo-2,4-difluoro-3-formylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BBrF2O3/c9-4-1-5(10)3(2-12)7(11)6(4)8(13)14/h1-2,13-14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXCTGXVSMOUMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C(=C1F)C=O)F)Br)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BBrF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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